# Troubleshooting unexpected results from ROBIN Al's data analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### **ROBIN AI Technical Support Center**

Welcome to the ROBIN AI Technical Support Center. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and interpret unexpected results from your data analysis experiments.

#### Frequently Asked Questions (FAQs)

Q1: Why are my results not reproducible in subsequent analyses?

A1: Reproducibility issues in AI models can stem from several factors. One common cause is the stochastic nature of many machine learning algorithms, where different random initializations can lead to slightly different results. To mitigate this, it is crucial to document and reuse the same random seeds in your experiments. Another factor can be variations in the software environment, including the specific versions of libraries used. Ensure you are using a consistent computational environment for all related experiments.[1][2]

Q2: ROBIN AI has identified a novel biomarker, but I can't find any supporting literature. Is this a valid result?

A2: This could be a genuine novel discovery, which is a key strength of AI-driven analysis. However, it's also possible that this is an "AI hallucination," where the model generates a confident but incorrect output.[3][4] It is essential to validate such findings through further



experimental assays. Start by examining the confidence score provided by ROBIN AI and reviewing the underlying data that contributed to the prediction.

Q3: The model's performance is poor. What are the common causes?

A3: Poor model performance can often be traced back to the quality and quantity of the input data. Insufficient or low-quality training data can lead to models that do not generalize well to new data.[5] Common data issues include:

- Biased Data: If the training data is not representative of the problem space, the model's predictions will be skewed.
- Noisy Data: Inaccuracies and errors in the data can confuse the model.
- Insufficient Data: Machine learning models often require large datasets to learn meaningful patterns.

Consider augmenting your dataset, applying more rigorous data cleaning, or using data normalization techniques.

Q4: How should I handle missing values in my dataset before analysis with ROBIN AI?

A4: Handling missing data is a critical step in preparing your data for AI analysis. The best approach depends on the nature and extent of the missing data.[6][7] Common strategies include:

- Deletion: If only a small fraction of your data has missing values, you might consider removing those records. However, this can introduce bias if the missingness is not random.
   [7]
- Imputation: This involves filling in the missing values. Simple methods include using the mean, median, or mode of the respective feature. More advanced techniques use machine learning models to predict the missing values based on other available data.[6][7] It's important to document the imputation method used as it can influence the results.

#### **Troubleshooting Guides**



## Issue: Unexpected High Number of False Positives in High-Throughput Screening (HTS) Analysis

Problem: ROBIN AI's analysis of my quantitative high-throughput screening (qHTS) data has identified an unusually high number of active compounds, many of which are likely false positives.

Possible Causes and Solutions:



### Troubleshooting & Optimization

Check Availability & Pricing

| Cause                       | Explanation                                                                                                                                                                        | Recommended Action                                                                                                                                                                                                                    |  |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Data Normalization Issues   | Improper normalization of raw HTS data can lead to systematic errors where certain plates or batches appear to have higher activity.                                               | Review the normalization method used. Common methods include normalization to a neutral control (e.g., DMSO) or a positive control on each plate. Ensure that the normalization correctly accounts for plate-to-plate variability.    |  |
| Assay Artifacts             | Some compounds may interfere with the assay technology itself, for example, by autofluorescence in a fluorescence-based assay, leading to a false signal.                          | If available, analyze data from a counter-screen designed to identify such artifacts. ROBIN AI can be used to flag compounds that are active in the primary screen and the counter-screen as potential false positives.[8]            |  |
| Inappropriate Curve Fitting | The model used to fit the dose-<br>response curves may not be<br>appropriate for the biological<br>response, leading to<br>inaccurate potency estimates<br>(e.g., AC50 values).[9] | Examine the curve fits for the identified hits. Look for poor fits or high uncertainty in the estimated parameters.  Consider using a more robust curve-fitting model or adding quality control filters based on the goodness of fit. |  |
| Overly Lenient Hit Criteria | The threshold for calling a compound "active" may be too low.                                                                                                                      | Adjust the hit selection criteria.  This could involve setting a more stringent cutoff for potency (e.g., lower AC50) or efficacy (e.g., higher maximal response).                                                                    |  |



### Issue: Model Performance Varies Significantly Between Training and Testing Datasets

Problem: The AI model performs exceptionally well on the data it was trained on but poorly on a separate test dataset.

Possible Causes and Solutions:

| Cause              | Explanation                                                                                                                                                                                                                                 | Recommended Action                                                                                                                                                                                                              |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overfitting        | The model has learned the training data too well, including its noise, and has failed to generalize to new, unseen data.                                                                                                                    | Employ regularization techniques (e.g., L1/L2 regularization, dropout) to penalize model complexity. Cross-validation is a powerful technique to get a more robust estimate of the model's performance on unseen data. [10][11] |
| Data Leakage       | Information from the test set has inadvertently been used during the training process.  This can happen, for example, if normalization parameters were calculated using the entire dataset before splitting into training and testing sets. | Ensure that all data preprocessing and feature selection steps are performed only on the training data. The test data should be kept completely separate until the final model evaluation.                                      |
| Distribution Shift | The distribution of the data in the training set is significantly different from that of the test set.                                                                                                                                      | Analyze the distributions of key features in both datasets to identify any significant differences. If possible, retrain the model on a dataset that is more representative of the data it will encounter in practice.          |



### **Experimental Protocols**

## Protocol: Quantitative High-Throughput Screening (qHTS) Data Analysis

This protocol outlines a typical workflow for analyzing qHTS data to identify active compounds.

- Data Ingestion and Formatting:
  - Import raw plate reader data into ROBIN AI.
  - Ensure data is in a tabular format with columns for Plate ID, Well ID, Compound ID,
     Compound Concentration, and Raw Readout.
  - Provide a mapping file that links wells to their respective controls (e.g., positive, negative, neutral).

#### Data Normalization:

- Select a normalization method within ROBIN AI. A common choice is to normalize to the median of the neutral control wells (e.g., DMSO) on each plate.
- The normalized response is typically calculated as a percentage of the control.
- Dose-Response Curve Fitting:
  - For each compound, ROBIN AI will fit a dose-response model to the normalized data across the range of concentrations.
  - A common model is the four-parameter logistic (4PL) curve, which estimates the top and bottom plateaus, the Hill slope, and the AC50 (half-maximal activity concentration).[9]
- Quality Control and Hit Selection:
  - Filter out compounds with poor curve fits based on metrics such as R-squared or high standard errors for the parameter estimates.[12]



- $\circ$  Define hit criteria based on potency (AC50) and efficacy (maximal response). For example, a hit could be defined as a compound with an AC50 less than 10  $\mu$ M and a maximal response greater than 50%.
- Data Visualization and Reporting:
  - Use ROBIN Al's visualization tools to inspect the dose-response curves of the identified hits.
  - Generate a final report that includes a table of active compounds with their corresponding potency and efficacy values.

### **Quantitative Data Summary**

#### Table 1: Example Results from a qHTS for a Kinase

**Inhibitor** 

| Compound ID | Max Response<br>(%) | AC50 (μM) | Curve Fit (R²) | Hit Call |
|-------------|---------------------|-----------|----------------|----------|
| C-001       | 85.2                | 0.5       | 0.98           | Active   |
| C-002       | 12.5                | 25.1      | 0.75           | Inactive |
| C-003       | 92.1                | 1.2       | 0.99           | Active   |
| C-004       | 45.3                | 8.9       | 0.91           | Inactive |
| C-005       | 78.9                | 15.3      | 0.95           | Inactive |

#### **Visualizations**

## Signaling Pathway Diagram: Epidermal Growth Factor Receptor (EGFR) Signaling

This diagram illustrates the simplified EGFR signaling pathway, a key pathway in cell proliferation and a common target in drug discovery.[13][14][15]





Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.



Check Availability & Pricing

### **Experimental Workflow: Troubleshooting AI Model Performance**

This diagram outlines a logical workflow for diagnosing and addressing poor AI model performance.





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting common issues with AI model performance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Challenges of reproducible AI in biomedical data science PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Al approaches for the discovery and validation of drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 4. Al approaches for the discovery and validation of drug targets | Cambridge Prisms:
   Precision Medicine | Cambridge Core [cambridge.org]
- 5. How to navigate the challenges of ML and AI in pharmaceutical R&D | Scientific Computing World [scientific-computing.com]
- 6. Best Practices for Managing Missing Data in AI [magai.co]
- 7. Navigating the Unknown: Handling Missing Data Ethically in AI | by Thomas James Hogan | Medium [medium.com]
- 8. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Control of Quantitative High Throughput Screening Data PMC [pmc.ncbi.nlm.nih.gov]
- 10. fivevalidation.com [fivevalidation.com]
- 11. Foundations of AI Models in Drug Discovery Series: Step 4 of 6 Model Evaluation and Validation in Drug Discovery | BioDawn Innovations [biodawninnovations.com]
- 12. Quantitative high-throughput screening data analysis: challenges and recent advances -PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]





To cite this document: BenchChem. [Troubleshooting unexpected results from ROBIN AI's data analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587598#troubleshooting-unexpected-results-from-robin-ai-s-data-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com